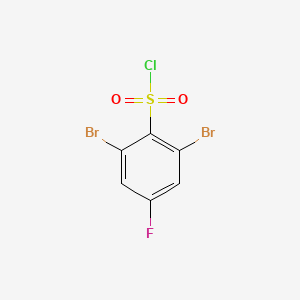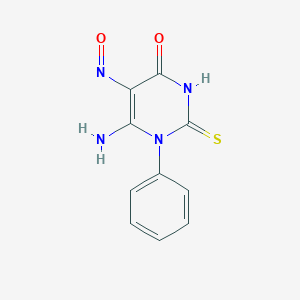
1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as CTTP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
Ligand Binding and Receptor Studies
Melanocortin Receptor Agonists : Research by Mutulis et al. (2004) involved synthesizing piperazine analogs to study their binding affinity to melanocortin receptors. These compounds, similar in structure to "1-(Cyclopropylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine," displayed selectivity for the MC4 receptor, indicating potential applications in targeting melanocortin receptors for therapeutic purposes (Mutulis et al., 2004).
Enzymatic Studies
Cytochrome P450 Involvement in Drug Metabolism : Hvenegaard et al. (2012) identified the cytochrome P450 enzymes responsible for the oxidative metabolism of Lu AA21004, a compound structurally related to piperazines. This study contributes to understanding how similar compounds are metabolized in the human body, highlighting the role of various cytochrome P450 enzymes in their biotransformation (Hvenegaard et al., 2012).
Radiotracer and Diagnostic Research
σ Receptor Ligands for Oncology : Abate et al. (2011) explored analogs of the σ receptor ligand PB28, aiming to reduce lipophilicity for potential use as positron emission tomography (PET) radiotracers. This research indicates that structurally similar compounds to "this compound" could be useful in diagnostic imaging in oncology (Abate et al., 2011).
Chemical Stability and Photoreactivity
Photochemistry of Quinolone Antibiotics : Mella et al. (2001) studied the photochemical behavior of ciprofloxacin, a quinolone antibiotic with a piperazine moiety, in aqueous solutions. This work sheds light on how structural analogs might behave under similar conditions, providing insights into the stability and reactivity of piperazine-containing compounds upon irradiation (Mella et al., 2001).
Material Science and Chemical Synthesis
Sulfomethylation of Piperazines : Van Westrenen and Sherry (1992) described the sulfomethylation of piperazine and its implications in creating mixed-side-chain macrocyclic chelates. Such chemical modifications enhance the utility of piperazine derivatives in material science and medicinal chemistry, offering new routes to design chelating agents (Van Westrenen & Sherry, 1992).
Safety and Hazards
Propriétés
IUPAC Name |
1-cyclopropylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2S/c10-9(11,12)7-13-3-5-14(6-4-13)17(15,16)8-1-2-8/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQILGPFCBRGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)-4-benzylbenzamide](/img/structure/B3012104.png)
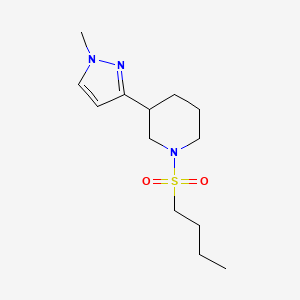

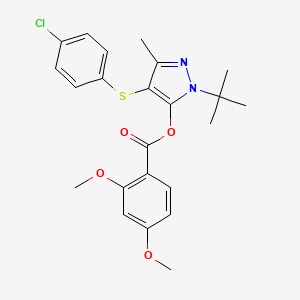
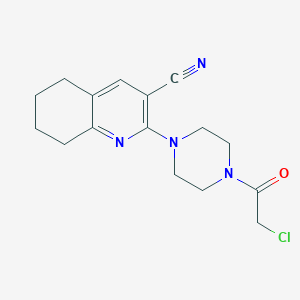
![6-(4-bromobenzyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3012113.png)
![Methyl 3-{[(4-methylphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B3012115.png)

![6-Cyclopropyl-2-{[1-(quinoxaline-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3012118.png)
![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)
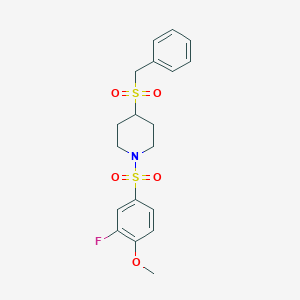
![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)
